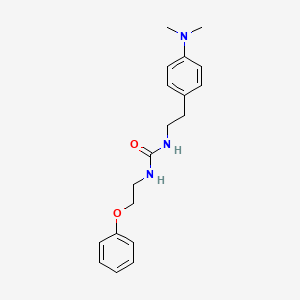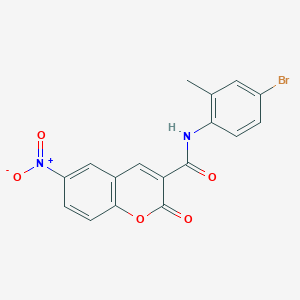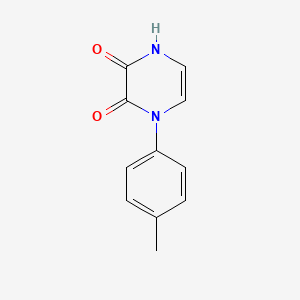
1-(4-甲基苯基)-1,4-二氢吡嗪-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine ring substituted with a 4-methylphenyl group
科学研究应用
1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用机制
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
Related pyrazole-bearing compounds have been shown to interact with their targets to inhibit key biological processes, leading to their antileishmanial and antimalarial effects .
Biochemical Pathways
Related compounds have been shown to interfere with the life cycle of parasites, disrupting their ability to infect and reproduce within host cells .
Result of Action
Related compounds have been shown to exhibit potent antileishmanial and antimalarial activities, suggesting that they may interfere with the life cycle of these parasites at a cellular level .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazine derivative . The reaction conditions often include refluxing in ethanol with a catalytic amount of hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
化学反应分析
Types of Reactions: 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used.
相似化合物的比较
- 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione
- 4-Methylpropiophenone
- 1-(4-Methylphenyl)-1-propanol
Comparison: 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is unique due to its pyrazine ring structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-(4-methylphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQCLSFEKCRBCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CNC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
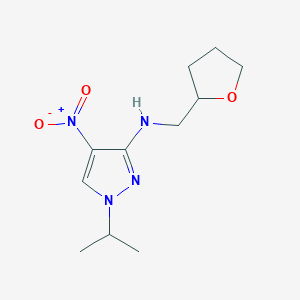
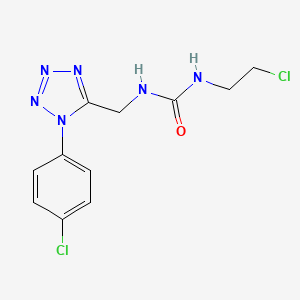
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)
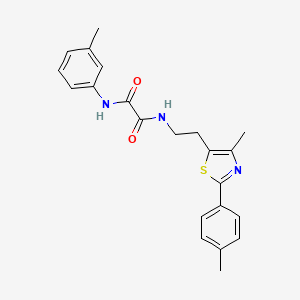

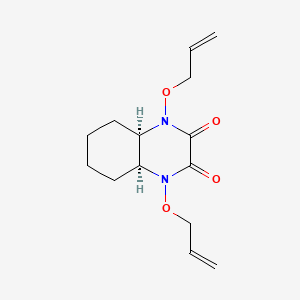
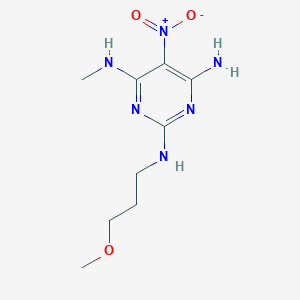
![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)
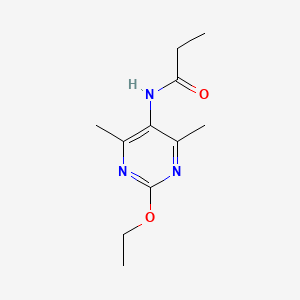
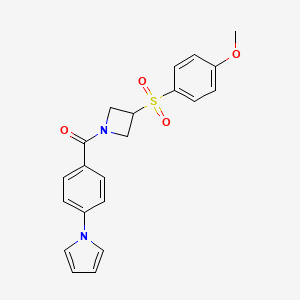
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)
